molecular formula C15H18O3 B1163448 Methyl 4-prenyloxycinnamate

Methyl 4-prenyloxycinnamate

Cat. No.: B1163448
M. Wt: 246.30 g/mol
InChI Key: DBMLKNYVORYESN-RMKNXTFCSA-N
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Description

Methyl 4-prenyloxycinnamate is a phenylpropanoid derivative characterized by a cinnamate backbone substituted with a prenyloxy (-O-prenyl) group at the 4-position of the aromatic ring. It is sourced from medicinal herbs such as Lithospermum erythrorhizon (LE) and has garnered attention for its bioactive properties. Key findings include:

  • Antiviral Activity: Demonstrated strong binding affinity (-7.1 kcal/mol) to the RELA protein (a subunit of NF-κB), implicating its role in mitigating COVID-19 symptoms via inhibition of the MAPK signaling pathway .
  • Antitumor Potential: Inhibits glutathione S-transferase (GST) and P-glycoprotein (P-gp), suggesting utility in overcoming multidrug resistance in cancer therapy .
  • Purity: Commercially available at ≥98% purity for research applications .

Properties

IUPAC Name

methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-12(2)10-11-18-14-7-4-13(5-8-14)6-9-15(16)17-3/h4-10H,11H2,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMLKNYVORYESN-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C=CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC1=CC=C(C=C1)/C=C/C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-prenyloxycinnamate typically involves the reaction of 4-hydroxycinnamate methyl ester with dimethylallyl bromide. The reaction is carried out in methanol at room temperature for about three hours. After the reaction, the mixture is treated with a sodium chloride solution and extracted with ethyl acetate to obtain the pure product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of pre-adjacent acid and methanol under controlled conditions to produce the compound, which is then purified through crystallization or extraction .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-prenyloxycinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-prenyloxycinnamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Cinnamate Derivatives

Cinnamate derivatives exhibit diverse bioactivities depending on substituent groups (e.g., hydroxy, methoxy, prenyloxy) and ester side chains. Below is a detailed comparison of Methyl 4-prenyloxycinnamate with analogous compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents Biological Activity Source/Application Key Research Findings References
This compound Prenyloxy (-O-C₅H₇) at C4 Antiviral (COVID-19), Antitumor Lithospermum erythrorhizon Strongest RELA binding affinity (-7.1 kcal/mol); GST/P-gp inhibition .
Coniferyl ferulate Feruloyl, coniferyl moieties Antitumor Ligusticum chuanxiong Inhibits GST/P-gp; cited in high-impact oncology studies .
Octyl methoxycinnamate Methoxy (-OCH₃) at C4, octyl ester UVB protection Sunscreen formulations Stabilizes against UV radiation; widely used in cosmetics .
Ethyl 4-Methoxycinnamate Methoxy (-OCH₃) at C4, ethyl ester Not specified Organic synthesis High purity (>98%); structural analog for photostability studies .
Methyl 4-hydroxycinnamate Hydroxy (-OH) at C4 Antioxidant (inferred) Biochemical reagents Used in assays; radical-scavenging potential inferred from structure .
Methyl 4-Chlorocinnamate Chloro (-Cl) at C4 Not specified Research chemical High purity (98%+); halogenated analog for structure-activity studies .

Key Structural and Functional Insights

This property may explain its superior RELA binding affinity relative to methoxy or hydroxy analogs . Halogenation (e.g., -Cl in Methyl 4-Chlorocinnamate) increases molecular stability but lacks demonstrated bioactivity in the provided evidence .

Ester Chain Modifications :

  • Octyl methoxycinnamate ’s long alkyl chain optimizes its use in sunscreens by enhancing skin adherence and UV absorption .
  • Shorter chains (e.g., methyl or ethyl esters) are preferred for therapeutic applications due to easier metabolic processing .

Mechanistic Divergence :

  • This compound and Coniferyl ferulate both inhibit GST/P-gp, but the latter’s larger molecular structure (C₂₀H₂₀O₆) may limit bioavailability compared to the former’s compact design .
  • Unlike Octyl methoxycinnamate (a passive UV filter), this compound actively modulates cellular signaling pathways (e.g., MAPK/NF-κB), highlighting its dual antiviral and antitumor roles .

Biological Activity

Methyl 4-prenyloxycinnamate (MPC) is a bioactive compound derived from various plant sources, particularly noted for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is an ester of cinnamic acid with a prenyloxy group. Its structure can be represented as follows:

  • Chemical Formula : C13_{13}H14_{14}O3_3
  • Molecular Weight : 218.25 g/mol

1. Antiviral Activity

Recent studies have highlighted the antiviral properties of MPC, particularly against COVID-19. Research indicates that MPC interacts with key targets in the MAPK signaling pathway, which is crucial for viral replication and pathogenesis. The compound was identified as one of the top bioactive components from Lithospermum erythrorhizon, showing significant binding affinity to proteins such as RELA, TNF, and VEGFA, which are involved in inflammatory responses and cell signaling pathways related to viral infections .

2. Antiparasitic Activity

MPC has demonstrated antiparasitic effects in vitro. In studies evaluating its efficacy against Leishmania amazonensis and Schistosoma mansoni, MPC exhibited promising results with IC50 values indicating effective concentrations for inhibiting parasite growth .

The mechanisms through which MPC exerts its biological activities include:

  • Inhibition of MAPK Pathway : By modulating the MAPK signaling pathway, MPC can reduce inflammatory responses associated with viral infections .
  • Synergistic Effects : When combined with other compounds like tormentic acid and eugenol, MPC may enhance therapeutic efficacy against viral pathogens through synergistic interactions .

Study on COVID-19

A comprehensive study utilized network pharmacology to analyze the effects of MPC on COVID-19 symptoms. The study identified 19 overlapping targets related to COVID-19 and found that MPC's interaction with these targets could potentially alleviate symptoms by dampening inflammatory responses .

Antiparasitic Evaluation

In a controlled laboratory setting, the antiparasitic activity of MPC was assessed against L. amazonensis. The results indicated that MPC had a significant inhibitory effect, suggesting its potential use as a natural therapeutic agent against parasitic infections .

Data Summary

Biological Activity Target Organism/Pathway IC50 Value Mechanism
AntiviralCOVID-19 (MAPK pathway)Not specifiedInhibition of inflammatory response
AntiparasiticLeishmania amazonensis45.92 µMDirect antiparasitic action

Q & A

Basic: What analytical methods are recommended for characterizing Methyl 4-prenyloxycinnamate?

Answer:
Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the prenyloxy and cinnamate moieties, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-referencing spectral data with literature via SciFinder or Reaxys is critical . Melting point analysis (if applicable) should align with reported values .

Advanced: How can researchers confirm the novelty of a synthesized this compound derivative?

Answer:
Compare spectral data (NMR, IR, MS) with existing entries in SciFinder or Reaxys. If no matches exist, perform X-ray crystallography for structural confirmation. For known derivatives, validate purity (>95% via HPLC) and compare physicochemical properties (e.g., solubility, UV-Vis spectra) against literature. Document discrepancies in reactivity or stability to highlight novelty .

Basic: What are the optimal storage conditions for this compound?

Answer:
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or photodegradation. Pre-dry solvents (e.g., molecular sieves) if preparing stock solutions . Stability should be monitored periodically via HPLC .

Advanced: How to optimize synthetic yield of this compound?

Answer:
Vary reaction parameters:

  • Catalyst : Test palladium or enzyme-mediated coupling for prenyloxy attachment .
  • Solvent : Compare polar aprotic solvents (DMF, DMSO) for cinnamate esterification efficiency.
  • Purification : Use column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization .
    Track intermediates via thin-layer chromatography (TLC) and optimize reaction time/temperature using design-of-experiments (DoE) .

Basic: Which analytical techniques are suitable for quantifying this compound in mixtures?

Answer:
Use HPLC with a C18 column and UV detection (λ = 280 nm, typical for cinnamates). Calibrate with a certified reference standard. For complex matrices, pair with mass spectrometry (LC-MS) to distinguish co-eluting compounds . Validate linearity (R² >0.99) and limit of detection (LOD) .

Advanced: How to address discrepancies in bioactivity data for this compound across studies?

Answer:
Re-evaluate:

  • Purity : Contaminants (e.g., isomers) may skew results; re-analyze via HPLC-MS .
  • Assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration in cell-based assays) .
  • Biological models : Compare in vitro vs. in vivo systems, noting species-specific metabolism. Replicate under standardized protocols .

Basic: What safety protocols are essential when handling this compound?

Answer:
Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; wash thoroughly after handling. Dispose of waste via approved hazardous chemical protocols. Review Safety Data Sheets (SDS) for toxicity and ecotoxicity data .

Advanced: How to design stability studies for this compound under varying conditions?

Answer:
Expose samples to:

  • Thermal stress : 40–60°C for accelerated degradation.
  • Light : UV-Vis irradiation per ICH Q1B guidelines.
  • Humidity : 75% RH for hydrolytic stability.
    Analyze degradation products via LC-MS and quantify parent compound loss. Use Arrhenius modeling to predict shelf life .

Basic: How to validate the identity of this compound in a natural product extract?

Answer:
Isolate via preparative HPLC, then compare retention time and MS/MS fragmentation with a synthetic standard. Confirm functional groups via FT-IR (e.g., ester C=O stretch at ~1700 cm⁻¹) . Cross-check with natural product databases (e.g., PubChem) .

Advanced: What strategies resolve low yields in prenyloxy group introduction during synthesis?

Answer:

  • Protecting groups : Temporarily block reactive sites on the cinnamate core.
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd, Cu) or biocatalysts for regioselectivity.
  • Solvent optimization : Use anhydrous DMF or THF to minimize hydrolysis. Monitor reaction progress via GC-MS .

Basic: How to report experimental data for this compound in publications?

Answer:
Include:

  • Synthetic procedures (catalyst, solvent, temperature).
  • Analytical data (NMR shifts, HPLC conditions, purity).
  • Safety and storage details.
    Use SI units and IUPAC nomenclature. Adhere to journal-specific guidelines for figures (e.g., avoid excessive structures per ) .

Advanced: How to investigate the mechanism of action of this compound in biological systems?

Answer:
Employ:

  • Molecular docking : Predict binding affinity with target proteins (e.g., enzymes).
  • Gene expression profiling : RNA-seq to identify differentially expressed pathways.
  • Metabolomics : Track metabolic perturbations via LC-MS. Validate findings with knockout models or inhibitors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-prenyloxycinnamate
Reactant of Route 2
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Methyl 4-prenyloxycinnamate

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